4-Cyclopropoxy-N,6-dimethylpyridin-2-amine
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Overview
Description
4-Cyclopropoxy-N,6-dimethylpyridin-2-amine is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.234 g/mol . This compound features a pyridine ring substituted with a cyclopropoxy group and two methyl groups, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,6-dimethylpyridin-2-amine typically involves the reaction of 2,6-dimethylpyridine with cyclopropyl alcohol under specific conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the cyclopropoxy group . The reaction conditions often include controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and product purity. The use of advanced purification techniques such as distillation and crystallization is common to achieve high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-N,6-dimethylpyridin-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Cyclopropoxy-N,6-dimethylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N,6-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpyridin-4-amine: This compound shares the pyridine ring and methyl groups but lacks the cyclopropoxy group.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Similar in structure but with chlorine substituents instead of the cyclopropoxy group.
Uniqueness
4-Cyclopropoxy-N,6-dimethylpyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-cyclopropyloxy-N,6-dimethylpyridin-2-amine |
InChI |
InChI=1S/C10H14N2O/c1-7-5-9(13-8-3-4-8)6-10(11-2)12-7/h5-6,8H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
OBWMDMJXTMHTLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)NC)OC2CC2 |
Origin of Product |
United States |
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